Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 343322-67-8
VCID: VC8107240
InChI: InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol

Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

CAS No.: 343322-67-8

Cat. No.: VC8107240

Molecular Formula: C14H12F3NO2S

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate - 343322-67-8

Specification

CAS No. 343322-67-8
Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
IUPAC Name ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3
Standard InChI Key KWMDVZXPWNHUHS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C
Canonical SMILES CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₄H₁₂F₃NO₂S, with a molecular weight of 315.31 g/mol . Its IUPAC name, ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, reflects its substitution pattern: a methyl group at position 5 of the thiazole ring, a 3-(trifluoromethyl)phenyl group at position 2, and an ethyl ester at position 4 .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number343322-67-8
Molecular FormulaC₁₄H₁₂F₃NO₂S
Molecular Weight (g/mol)315.31
InChI KeyKWMDVZXPWNHUHS-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a near-planar geometry, with a dihedral angle of 5.15° between the thiazole and phenyl rings . This minimal torsion facilitates π-π interactions in solid-state packing. The trifluoromethyl group adopts a conformation orthogonal to the phenyl ring, minimizing steric clashes . Bond lengths within the thiazole core (C–S: 1.74 Å, C–N: 1.30 Å) align with typical values for analogous structures, confirming aromatic delocalization .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Thiazole Ring Formation: Condensation of a thiourea derivative with α-halo ketones generates the thiazole core .

  • Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions install the 3-(trifluoromethyl)phenyl group.

  • Esterification: Reaction with ethanol in the presence of thionyl chloride (SOCl₂) yields the ethyl ester .

Notably, the title compound was serendipitously isolated during attempts to synthesize 3-chloro-2-dibenzylamino-4,4,4-trifluoro-butyric acid ethyl ester, highlighting the reactivity of trifluoromethyl intermediates under acidic conditions .

Purification and Characterization

Recrystallization from 95% ethanol produces needle-like crystals suitable for X-ray analysis . Purity is confirmed via HPLC and NMR spectroscopy, with characteristic signals for the ethyl ester (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet) and trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.34), favoring membrane permeability in biological systems . Stability studies indicate decomposition above 200°C, with the ester moiety being susceptible to hydrolysis under strongly acidic or basic conditions.

Table 2: Thermodynamic Properties

PropertyValue/ObservationSource
Melting PointNot reported
Boiling PointNot reported
LogP~2.34 (estimated)
Solubility in DMSO>10 mg/mL

Applications and Biological Relevance

Materials Science

The planar thiazole core and electron-withdrawing trifluoromethyl group make this compound a candidate for organic semiconductors. Its solid-state packing, devoid of intermolecular hydrogen bonds, suggests potential use in charge-transfer complexes .

Computational Insights

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability . The electrostatic potential map reveals electron-deficient regions at the thiazole sulfur and ester carbonyl, suggesting sites for nucleophilic attack .

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